DNA-PK Selectivity Over PI3K/mTOR
Derivatives built on the imidazopyridin‑2‑one scaffold achieve dramatic selectivity for DNA‑PK over related PI3K and PIKK family members. Compound 78 (6‑anilino‑imidazo[4,5‑c]pyridin‑2‑one series) exhibits a DNA‑PK IC₅₀ of 7.95 nM with a selectivity ratio of 231‑fold over PI3Kα (IC₅₀ 1836 nM) and >12,500‑fold over mTOR (IC₅₀ >100,000 nM) [REFS‑1]. In contrast, the pan‑PIKK inhibitor dactolisib (imidazoquinoline scaffold) potently inhibits DNA‑PK (IC₅₀ 0.8 nM) but shows essentially no selectivity — PI3Kα IC₅₀ 1.4 nM and mTOR IC₅₀ 4.3 nM [REFS‑1]. The purinone‑based clinical candidate AZD7648 (compound 3) demonstrates a DNA‑PK IC₅₀ of 2.5 nM with selectivity comparable to compound 78, confirming that the imidazopyridin‑2‑one scaffold achieves a selectivity window that historical pan‑kinase scaffolds cannot match [REFS‑1]. Across a broader kinome panel of 416 kinases, compound 78 hits only three off‑targets: JNK2 (193 nM, 26‑fold), JNK3 (308 nM, 42‑fold), and FMS (443 nM, 61‑fold), demonstrating the scaffold’s intrinsic selectivity [REFS‑1].
| Evidence Dimension | DNA-PK selectivity over PI3Kα and mTOR (biochemical IC₅₀ ratio) |
|---|---|
| Target Compound Data | Compound 78 (imidazopyridin-2-one scaffold): DNA-PK IC₅₀ 7.95 nM; PI3Kα/DNA-PK ratio = 231; mTOR/DNA-PK ratio >12,578 |
| Comparator Or Baseline | Dactolisib (imidazoquinoline): DNA-PK IC₅₀ 0.8 nM; PI3Kα/DNA-PK ratio = 1.75; mTOR/DNA-PK ratio = 5.4. AZD7648 (purinone): DNA-PK IC₅₀ approx. 2.5 nM; selectivity ratio approximately 200–300-fold |
| Quantified Difference | Imidazopyridin-2-one provides >100× improvement in selectivity over dactolisib. Equivalent selectivity to the purinone scaffold but with distinct IP space and synthetic accessibility |
| Conditions | Biochemical kinase inhibition assays; PI3Kα and mTOR as representative PI3K and PIKK family members; data from J Med Chem 2024, Table 6 |
Why This Matters
For procurement decisions in radiosensitizer programs, the imidazopyridin‑2‑one scaffold uniquely combines sub‑10 nM DNA‑PK potency with >200‑fold selectivity against the PI3K/mTOR axis, a differentiation critical for avoiding on‑target toxicity observed with pan‑PIKK inhibitors, while offering an intellectual property landscape distinct from the heavily patented purinone series.
- [1] Hay MP, Acharya P, Smaill JB, et al. J Med Chem. 2024;67(14):12366–12385. Tables 6 and 7. doi:10.1021/acs.jmedchem.4c01120 View Source
